Cas no 88145-90-8 (6-Fluoroquinazoline-2,4-diol)

6-Fluoroquinazoline-2,4-diol structure
6-Fluoroquinazoline-2,4-diol structure
Nome do Produto:6-Fluoroquinazoline-2,4-diol
N.o CAS:88145-90-8
MF:C8H5FN2O2
MW:180.13590502739
MDL:MFCD09954842
CID:90974
PubChem ID:16658240

6-Fluoroquinazoline-2,4-diol Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Fluoroquinazoline-2,4-diol
    • 2,4-Dihydroxyl-6-fluoroquinazoline
    • 6-Fluoro-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 6-fluoro-1H-quinazoline-2,4-dione
    • 6-fluoro-2,4(1H,3H)-Quinazolinedione
    • 2,4-Dihydroxy-6-fluoroquinazoline
    • 6-fluoro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline
    • 6-fluoroquinazolin-2,4(1H,3H)-1,3-dione
    • 6-fluoroquinazoline-2,4(1H,3H)-dione
    • 2,4(1H,3H)-Quinazolinedione, 6-fluoro-
    • PubChem14296
    • QUQJMNPJMVUMNE-UHFFFAOYSA-N
    • 2?4-dihydroxyl-6-fluoroquinazoline
    • 6-Fluoro-2,4(1H,3H)-quinazolinedione (ACI)
    • 24-dihydroxyl-6-fluoroquinazoline
    • DTXSID10586542
    • DB-077198
    • CS-D0544
    • AKOS015856544
    • 6-FLUORO-1,3-DIHYDROQUINAZOLINE-2,4-DIONE
    • 2 pound not4-dihydroxyl-6-fluoroquinazoline
    • EN300-1666755
    • J-518759
    • MFCD09954842
    • GS-0614
    • 2AfAE'A centa' notA inverted exclamation markAfasA'A poundAfAE'A centa' notA inverted exclamation markAfasA'A not4-dihydroxyl-6-fluoroquinazoline
    • MFCD12024573
    • 6-Fluoroquinazoline-2 pound not4-diol
    • SY032638
    • Z1503739886
    • 6-fluroquinazoline-2,4(1h,3h)-dione
    • AKOS006312893
    • SCHEMBL1383605
    • 88145-90-8
    • MDL: MFCD09954842
    • Inchi: 1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
    • Chave InChI: QUQJMNPJMVUMNE-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC(=CC=2)F)C(=O)N1

Propriedades Computadas

  • Massa Exacta: 180.03400
  • Massa monoisotópica: 180.034
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 257
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 58.2
  • XLogP3: 0.9

Propriedades Experimentais

  • Densidade: 1.434
  • Índice de Refracção: 1.562
  • PSA: 65.72000
  • LogP: 0.35550

6-Fluoroquinazoline-2,4-diol Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Sealed in dry,Room Temperature

6-Fluoroquinazoline-2,4-diol Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Fluoroquinazoline-2,4-diol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD216916-1g
6-Fluoroquinazoline-2,4-diol
88145-90-8 98%
1g
¥155.0 2024-04-17
TRC
D454523-100mg
2,4-Dihydroxyl-6-fluoroquinazoline
88145-90-8
100mg
$81.00 2023-05-18
Enamine
EN300-1666755-0.25g
6-fluoro-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-90-8 95.0%
0.25g
$28.0 2025-03-21
Enamine
EN300-1666755-0.5g
6-fluoro-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-90-8 95.0%
0.5g
$45.0 2025-03-21
Chemenu
CM121412-25g
6-Fluoroquinazoline-2,4(1H,3H)-dione
88145-90-8 98%
25g
$*** 2023-05-29
Chemenu
CM121412-1g
6-Fluoroquinazoline-2,4(1H,3H)-dione
88145-90-8 98%
1g
$138 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XD549-250mg
6-Fluoroquinazoline-2,4-diol
88145-90-8 98%
250mg
201CNY 2021-05-08
eNovation Chemicals LLC
Y1215855-10g
6-Fluoroquinazoline-2,4-diol
88145-90-8 95%
10g
$550 2024-06-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032638-5g
6-Fluoroquinazoline-2,4(1H,3H)-dione
88145-90-8 ≥95%
5g
¥1800.00 2024-07-09
Enamine
EN300-1666755-0.1g
6-fluoro-1,2,3,4-tetrahydroquinazoline-2,4-dione
88145-90-8 95.0%
0.1g
$20.0 2025-03-21

6-Fluoroquinazoline-2,4-diol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  24 h, reflux
2.1 3 h, 180 °C
Referência
Molecular Hybridization-Inspired Optimization of Diarylbenzopyrimidines as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors with Improved Activity against K103N and E138K Mutants and Pharmacokinetic Profiles
Han, Sheng; et al, ACS Infectious Diseases, 2020, 6(5), 787-801

Método de produção 2

Condições de reacção
1.1 12 h, 150 °C
Referência
Alkali metal cations control over nucleophilic substitutions on aromatic fused pyrimidine-2,4-[1H,3H]-diones: towards new PNA monomers
Li, Pengfa; et al, Tetrahedron, 2012, 68(43), 8908-8915

Método de produção 3

Condições de reacção
1.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ;  2 - 3 h, 50 °C
Referência
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium ,  Water Solvents: Methanol ;  3 h, rt
1.2 Solvents: Water ;  1 h, 0 °C
Referência
Facile and efficient synthesis of quinazoline-2,4(1H,3H)-diones through sequential hydrogenation condensation
Wang, Peng-Xu; et al, Synthetic Communications, 2018, 48(10), 1183-1189

Método de produção 5

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  30 min, 10 Pa, 150 °C
Referência
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Método de produção 6

Condições de reacção
1.1 Solvents: Phenol ;  150 °C
Referência
Synthesis and biological evaluation of 2,4-diaminoquinazoline derivatives as novel heat shock protein 90 inhibitors
Thorat, Dhanaji Achyutrao; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(6), 1593-1597

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Dimethyl sulfoxide ;  8 h, 0.1 MPa, 120 °C
Referência
Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 catalyzed by N-heterocyclic carbene at atmospheric pressure
Xiao, Yunqing; et al, RSC Advances, 2015, 5(7), 5032-5037

Método de produção 8

Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ;  3 h, rt → reflux
1.2 Solvents: Acetonitrile ;  -10 °C; 2 h, -10 °C
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium ,  Water Solvents: Methanol ;  3 h, rt
2.2 Solvents: Water ;  1 h, 0 °C
Referência
Facile and efficient synthesis of quinazoline-2,4(1H,3H)-diones through sequential hydrogenation condensation
Wang, Peng-Xu; et al, Synthetic Communications, 2018, 48(10), 1183-1189

Método de produção 9

Condições de reacção
1.1 Solvents: 1,4-Dioxane ;  rt → 100 °C; 2 h, 100 °C
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  12 h, rt
3.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ;  2 - 3 h, 50 °C
Referência
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  24 h, reflux
1.2 3 h, 180 °C
Referência
Molecular Hybridization-Inspired Optimization of Diarylbenzopyrimidines as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors with Improved Activity against K103N and E138K Mutants and Pharmacokinetic Profiles
Han, Sheng; et al, ACS Infectious Diseases, 2020, 6(5), 787-801

Método de produção 11

Condições de reacção
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Dimethyl sulfoxide ;  24 h, 2 MPa, 110 °C
Referência
Efficient synthesis of 2-oxazolidinones and quinazoline-2,4(1H,3H)-diones from CO2 catalyzed by tetrabutylammonium fluoride
Fujii, Akira; et al, Tetrahedron, 2018, 74(24), 2914-2920

Método de produção 12

Condições de reacção
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
Referência
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

Método de produção 13

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  12 h, rt
2.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ;  2 - 3 h, 50 °C
Referência
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Método de produção 14

Condições de reacção
1.1 200 °C
Referência
Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV
Feng, Jun; et al, Journal of Medicinal Chemistry, 2007, 50(10), 2297-2300

6-Fluoroquinazoline-2,4-diol Raw materials

6-Fluoroquinazoline-2,4-diol Preparation Products

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88145-90-8)6-Fluoroquinazoline-2,4-diol
A10488
Pureza:99%
Quantidade:5g
Preço ($):226.0